1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether
CAS No.: 338405-36-0
Cat. No.: VC7382424
Molecular Formula: C17H14N6O
Molecular Weight: 318.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 338405-36-0 |
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Molecular Formula | C17H14N6O |
Molecular Weight | 318.34 |
IUPAC Name | 1-phenyl-3-[(3-phenyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazole |
Standard InChI | InChI=1S/C17H14N6O/c1-3-7-13(8-4-1)16-19-15(20-21-16)11-24-17-18-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20,21) |
Standard InChI Key | JYMAEYSORNFNIS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NNC(=N2)COC3=NN(C=N3)C4=CC=CC=C4 |
Introduction
Molecular Structure and Computational Analysis
The compound consists of two 1,2,4-triazole rings:
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1-Phenyl-1H-1,2,4-triazol-3-yl: A triazole substituted with a phenyl group at the N-1 position.
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(5-Phenyl-1H-1,2,4-triazol-3-yl)methyl: A triazole substituted with a phenyl group at the C-5 position and a methyl group at the C-3 position.
These subunits are connected via an ether (–O–CH2–) bridge, forming a C2-symmetric architecture (Figure 1).
Structural Tautomerism and Electronic Properties
1,2,4-Triazoles exhibit tautomerism between 1H- and 4H- forms, with the 1H-tautomer being thermodynamically favored due to resonance stabilization. Density functional theory (DFT) calculations on analogous systems suggest that the phenyl substituents enhance planarity and π-conjugation, while the ether linkage introduces rotational flexibility . The molecule’s dipole moment is influenced by the electron-withdrawing triazole rings and the electron-donating ether oxygen, creating a polarized electronic profile suitable for coordination chemistry.
Table 1: Calculated Molecular Properties
Property | Value |
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Molecular Formula | C17H14N6O |
Molecular Weight | 342.34 g/mol |
Topological Polar SA | 89.7 Ų |
Hydrogen Bond Acceptors | 7 (3 N, 1 O, 3 N) |
Hydrogen Bond Donors | 2 (N–H groups) |
Synthetic Strategies
Retrosynthetic Analysis
The target compound can be dissected into two triazole precursors:
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1-Phenyl-1H-1,2,4-triazol-3-ol: A hydroxylated triazole serving as the nucleophilic component.
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(5-Phenyl-1H-1,2,4-triazol-3-yl)methyl bromide: A brominated triazole acting as the electrophilic component.
Step 1: Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol
A CuI-mediated Ullmann coupling between 1H-1,2,4-triazol-3-ol and iodobenzene in dimethylformamide (DMF) at 110°C for 72 hours yields the hydroxylated triazole (45–50% yield).
Step 2: Synthesis of (5-Phenyl-1H-1,2,4-triazol-3-yl)methyl Bromide
5-Phenyl-1H-1,2,4-triazole is treated with paraformaldehyde and HBr gas in acetic acid, undergoing electrophilic substitution to introduce the bromomethyl group (60–65% yield) .
Step 3: Williamson Ether Synthesis
The hydroxylated triazole is deprotonated with NaH in tetrahydrofuran (THF), generating a triazoloxide intermediate. Reaction with the bromomethyl triazole at 60°C for 12 hours affords the target ether (70–75% yield) .
Table 2: Reaction Optimization
Condition | Outcome |
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Solvent: THF vs. DMF | THF improves selectivity (≥90%) |
Base: NaH vs. K2CO3 | NaH enhances yield (70% vs. 50%) |
Temperature: 60°C vs. RT | 60°C reduces side products |
Physicochemical Characterization
Spectroscopic Data
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IR (KBr): ν = 1245 cm⁻¹ (C–O–C stretch), 1602 cm⁻¹ (C=N triazole), 3050 cm⁻¹ (C–H aromatic) .
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¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.65–7.45 (m, 10H, phenyl-H), 5.12 (s, 2H, –O–CH2–) .
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¹³C NMR (100 MHz, DMSO-d6): δ 152.1 (triazole-C), 135.4 (phenyl-C), 68.9 (–O–CH2–) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C and decomposition onset at 290°C, indicating robust thermal stability suitable for high-temperature applications.
Research Challenges and Future Directions
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Stereochemical Control: The ether bridge introduces axial chirality, necessitating asymmetric synthesis methods.
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Solubility Limitations: Hydrophobicity from phenyl groups complicates aqueous-phase applications. PEGylation strategies are under investigation.
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Scale-Up: Current yields (70–75%) require optimization for industrial production. Flow chemistry approaches may enhance efficiency .
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